

# Application Notes and Protocols for Bod-NH-NP in Fluorescence Microscopy

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Compound of Interest		
Compound Name:	Bod-NH-NP	
Cat. No.:	B12417078	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule in various physiological and pathological processes. Its unique chemical properties and distinct biological effects from NO make it a molecule of significant interest in cardiovascular regulation, immune response, and neurotransmission. The transient nature and high reactivity of HNO, however, present considerable challenges for its direct detection and quantification in biological systems. To address this, fluorescent probes have been developed as indispensable tools for real-time imaging of HNO in living cells.

This document provides detailed application notes and protocols for the use of "Bod-NH-NP," a term referring to a class of fluorescent probes based on a BODIPY (boron-dipyrromethene) fluorophore coupled with a copper(II) complex. A prominent and well-characterized example of this class is Cu(II)[BOT1]. These probes operate on a "turn-on" fluorescence mechanism, offering high sensitivity and selectivity for HNO detection.

#### Principle of Detection

**Bod-NH-NP** probes utilize a copper(II) (Cu<sup>2+</sup>) complex as a recognition site for HNO. In its basal state, the paramagnetic Cu<sup>2+</sup> ion quenches the fluorescence of the appended BODIPY



fluorophore through a process called photoinduced electron transfer (PET). Upon interaction with HNO, the Cu<sup>2+</sup> is reduced to its diamagnetic cuprous (Cu<sup>+</sup>) state. This reduction inhibits the PET process, leading to a significant increase, or "turn-on," of the BODIPY fluorescence. This change in fluorescence intensity can be monitored using standard fluorescence microscopy techniques, allowing for the visualization of HNO production in real-time.

### **Data Presentation**

Table 1: Photophysical and Performance Data of Representative BODIPY-based HNO Probes

Probe Name	Excitatio n (λex, nm)	Emission (λem, nm)	Quantum Yield (Φf) (off/on)	Fold Increase in Fluoresce nce	Detection Limit	Referenc e
Cu(II) [BOT1]	518	526	0.01 / 0.12	~4.3	Not explicitly stated	[1][2][3]
Cu(II)- BTPY	~500	~510-530	Not explicitly stated / 0.348	Visually observable	Not explicitly stated	[4][5]
Cu(II)[BD3]	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	0.25 μΜ	
RBA-NO (for NO)	Not explicitly stated	Not explicitly stated	Not explicitly stated / 0.87	Not applicable	10 nM	

### **Experimental Protocols**

- I. Preparation of Reagents
- A. Probe Stock Solution (e.g., Cu(II)[BOT1])



- Prepare a stock solution of the Bod-NH-NP probe (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO).
- Store the stock solution at -20°C, protected from light and moisture.
- B. HNO Donor Stock Solution (Angeli's Salt)
- Angeli's salt (Na<sub>2</sub>N<sub>2</sub>O<sub>3</sub>) is a commonly used HNO donor. Due to its instability in acidic and neutral solutions, it should be prepared fresh.
- Prepare a stock solution of Angeli's salt (e.g., 10 mM) in 10 mM NaOH. This alkaline solution is stable for a short period when stored on ice.
- The concentration of the Angeli's salt stock solution can be verified by measuring its UV absorbance at 237 nm ( $\epsilon$  = 6100 M<sup>-1</sup>cm<sup>-1</sup>) in 10 mM NaOH.

#### C. Cell Culture Medium

- Use a culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- For imaging experiments, a phenol red-free medium is recommended to reduce background fluorescence.

#### II. Live-Cell Imaging Protocol

#### A. Cell Seeding

- Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a
  density that will result in 70-80% confluency on the day of the experiment.
- Incubate the cells under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>) overnight to allow for attachment.

#### B. Probe Loading

On the day of the experiment, remove the culture medium from the cells.



- Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
- Prepare a loading solution by diluting the **Bod-NH-NP** stock solution in serum-free medium to a final concentration of  $0.1-2~\mu M$ . The optimal concentration should be determined empirically for each cell line and experimental setup.
- Incubate the cells with the loading solution for 15-30 minutes at 37°C, protected from light.

#### C. Washing

- After incubation, remove the loading solution.
- Wash the cells gently two to three times with pre-warmed PBS or imaging buffer to remove any excess probe and reduce background fluorescence.

#### D. HNO Induction and Imaging

- Replace the wash buffer with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).
- Mount the imaging dish on the fluorescence microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.
- Acquire baseline fluorescence images of the cells before HNO induction.
- To induce HNO production, add the freshly prepared Angeli's salt solution directly to the imaging buffer to achieve the desired final concentration (e.g.,  $50-100~\mu M$ ). Gently mix by pipetting.
- Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.
- For control experiments, add the vehicle (10 mM NaOH) to the cells.

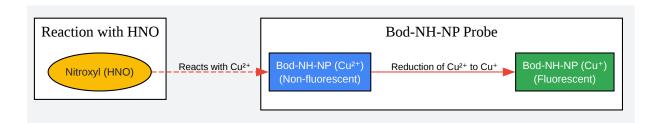
#### E. Fluorescence Microscopy Parameters

• Excitation/Emission: Use filter sets appropriate for the BODIPY fluorophore (e.g., excitation around 500 nm, emission between 510-530 nm).



- Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal light collection and resolution.
- Exposure Time: Keep the exposure time as short as possible to minimize phototoxicity and photobleaching.
- Imaging Mode: Confocal microscopy is recommended for its ability to reduce out-of-focus light and provide high-resolution images.

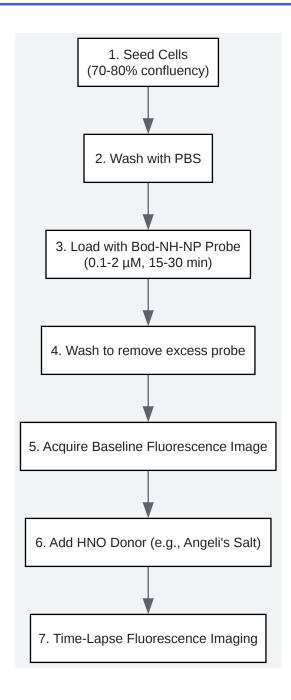
# Mandatory Visualizations Signaling Pathways and Experimental Workflows



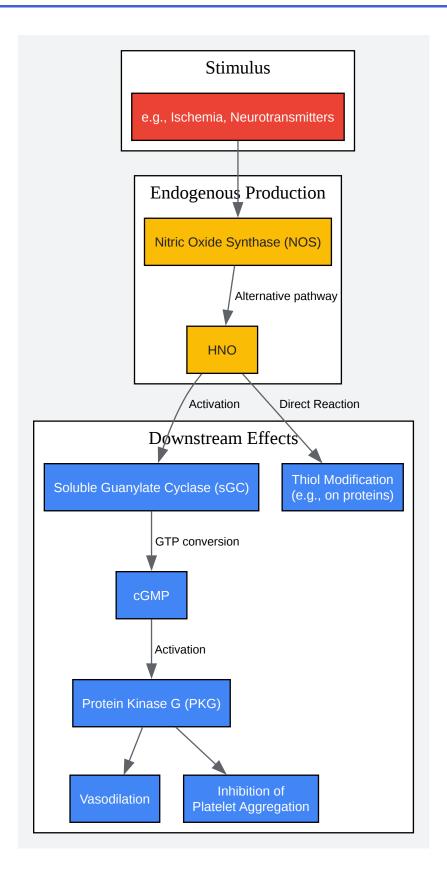
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Caption: Mechanism of **Bod-NH-NP** fluorescence turn-on upon detection of nitroxyl (HNO).









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